2-(3-Hydroxyphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyphenyl)-2-methylpropanoic acid is an organic compound characterized by a hydroxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid, also known as 3-phenylpropionic acid, is the intestinal epithelial barrier . This barrier plays a crucial role in protecting against intestinal invasion by pathogens and exposure to food antigens and toxins .
Mode of Action
3-Phenylpropionic acid interacts with its target, the intestinal epithelial barrier, by activating the aryl hydrocarbon receptor (AhR) signaling . This activation facilitates the enhancement of the intestinal epithelial barrier function .
Biochemical Pathways
The compound is a metabolite derived from the gut microbiome . Specifically, it is produced by the bacterium Bacteroides fragilis . The production of 3-phenylpropionic acid involves ring-cleavage and demethylation of hesperidin .
Pharmacokinetics
It is known that the compound is a metabolite of dietary flavonoids, which are poorly absorbed in the upper digestive tract and are metabolized into various phenolic acids by the gut microbiota .
Result of Action
The activation of AhR signaling by 3-phenylpropionic acid results in the enhancement of the intestinal epithelial barrier function . This enhancement reduces the selective permeability of the intestinal epithelium, thereby decreasing the translocation of pathogens, endotoxins, and inflammatory mediators .
Action Environment
The action of this compound is influenced by the gut microbiota, which metabolizes dietary flavonoids into the compound . Therefore, factors that affect the composition and function of the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of the compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid is not well-defined. It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function can vary over time .
Metabolic Pathways
This compound is believed to be involved in several metabolic pathways . It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-defined. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid typically involves the hydroxylation of a phenylpropanoic acid derivative. One common method includes the Friedel-Crafts acylation of benzene with propanoic acid derivatives, followed by selective hydroxylation of the aromatic ring. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and subsequent treatment with oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation of precursor compounds or biocatalytic processes using engineered microorganisms. These methods aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to yield cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated phenylpropanoic acids.
Scientific Research Applications
2-(3-Hydroxyphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylacetic acid: Shares a similar hydroxyphenyl structure but differs in the length and branching of the carbon chain.
2-(4-Hydroxyphenyl)-2-methylpropanoic acid: Similar structure with the hydroxy group positioned at the para position on the phenyl ring.
3-Hydroxy-2-aryl acrylate: Contains a similar hydroxyphenyl moiety but with an acrylate group instead of a propanoic acid.
Uniqueness
2-(3-Hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZQNHDLUAULGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264879-13-2 |
Source
|
Record name | 2-(3-hydroxyphenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.